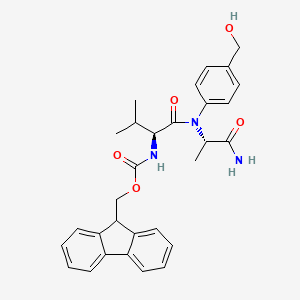![molecular formula C16H16O4 B14033336 2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)
2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of three methoxy groups and an aldehyde group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a biphenyl derivative.
Formylation: The aldehyde group is introduced via formylation reactions, often employing Vilsmeier-Haack reagents.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of readily available raw materials and efficient reaction conditions is crucial. The methylation and formylation steps are carefully controlled to achieve the desired product with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the methoxy groups under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Materials Science: It is used in the development of advanced materials with specific electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,4’,5-Trimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H16O4 |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-(4-methoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C16H16O4/c1-18-13-6-4-11(5-7-13)14-9-15(19-2)12(10-17)8-16(14)20-3/h4-10H,1-3H3 |
InChI-Schlüssel |
PHGUEHGHYRAXBM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C(=C2)OC)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



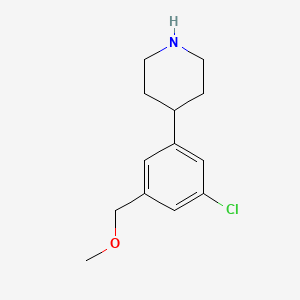



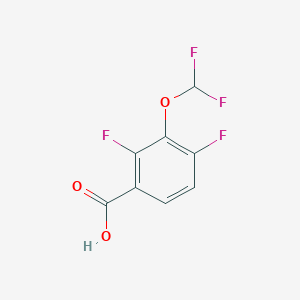
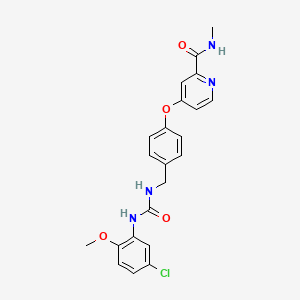
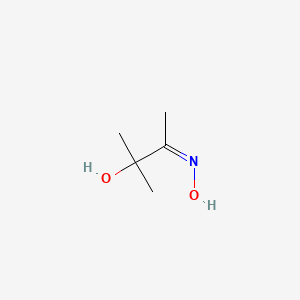

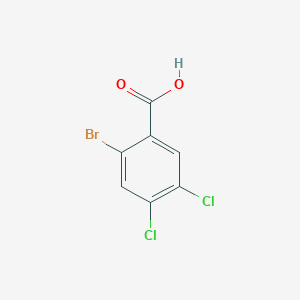
![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
